molecular formula C29H48N2O5 B12377619 Crm1-IN-2

Crm1-IN-2

Cat. No.: B12377619
M. Wt: 504.7 g/mol
InChI Key: PLLUXUKFSITXBR-MMMSEVKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crm1-IN-2 is a small molecule inhibitor that targets the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1. CRM1 is a key nuclear export receptor that mediates the transport of proteins and ribonucleoprotein complexes from the nucleus to the cytoplasm. Inhibition of CRM1 has been shown to have significant therapeutic potential, particularly in the treatment of cancer and viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crm1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the binding affinity and specificity of this compound for CRM1. This step may involve reactions such as halogenation, nitration, and sulfonation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The purity and identity of this compound are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demand. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Crm1-IN-2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can convert this compound to its reduced forms, potentially affecting its binding affinity for CRM1.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into this compound, modifying its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted this compound analogs with different functional groups.

Scientific Research Applications

Crm1-IN-2 has a wide range of scientific research applications, including:

    Cancer Research: this compound is used to study the role of CRM1 in cancer cell proliferation and survival. It has shown promise as a potential anticancer agent by inhibiting the nuclear export of tumor suppressor proteins and proto-oncoproteins.

    Virology: this compound is investigated for its antiviral properties, particularly against viruses that rely on CRM1-mediated nuclear export for replication. It has demonstrated efficacy in inhibiting the export of viral components, thereby limiting viral replication.

    Cell Biology: this compound is used to explore the mechanisms of nucleocytoplasmic transport and the regulation of protein localization within cells. It helps elucidate the role of CRM1 in various cellular processes, including autophagy, centrosome function, and ribosome maturation.

    Drug Development: this compound serves as a lead compound for the development of new CRM1 inhibitors with improved efficacy and reduced toxicity. It provides a valuable tool for structure-activity relationship studies and drug optimization.

Mechanism of Action

Crm1-IN-2 exerts its effects by binding to the nuclear export signal (NES) binding groove of CRM1. This binding prevents CRM1 from interacting with its cargo proteins, thereby inhibiting the nuclear export of these proteins. The inhibition of CRM1-mediated nuclear export leads to the accumulation of cargo proteins in the nucleus, disrupting various cellular processes and inducing cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include tumor suppressor proteins, proto-oncoproteins, and viral components that rely on CRM1 for nuclear export.

Comparison with Similar Compounds

Crm1-IN-2 is compared with other CRM1 inhibitors, such as Leptomycin B, Selinexor, and Ratjadone A. While all these compounds target the NES binding groove of CRM1, this compound has unique structural features that contribute to its specificity and binding affinity. For example, this compound may have different functional groups that enhance its interaction with CRM1 or improve its pharmacokinetic properties. Similar compounds include:

    Leptomycin B: A natural product that covalently binds to CRM1 and inhibits nuclear export. It has high potency but also significant toxicity.

    Selinexor: A synthetic CRM1 inhibitor approved for the treatment of certain cancers. It has a favorable toxicity profile compared to Leptomycin B.

    Ratjadone A: A natural product with a similar mechanism of action to Leptomycin B. It has shown anticancer and antifungal properties.

This compound stands out due to its potential for reduced toxicity and improved efficacy, making it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C29H48N2O5

Molecular Weight

504.7 g/mol

IUPAC Name

methyl (3S,5R,6E,8Z,10R,12E,14E,16S)-3,16-diamino-5-hydroxy-16-[(2S,4S,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-8,10,12-trimethylhexadeca-6,8,12,14-tetraenoate

InChI

InChI=1S/C29H48N2O5/c1-7-9-27-22(5)26(33)18-28(36-27)25(31)11-8-10-19(2)14-21(4)15-20(3)12-13-24(32)16-23(30)17-29(34)35-6/h7-13,15,21-28,32-33H,14,16-18,30-31H2,1-6H3/b9-7+,11-8+,13-12+,19-10+,20-15-/t21-,22+,23+,24+,25+,26+,27+,28+/m1/s1

InChI Key

PLLUXUKFSITXBR-MMMSEVKXSA-N

Isomeric SMILES

C/C=C/[C@H]1[C@H]([C@H](C[C@H](O1)[C@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@@H](C[C@@H](CC(=O)OC)N)O)N)O)C

Canonical SMILES

CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC(CC(CC(=O)OC)N)O)N)O)C

Origin of Product

United States

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